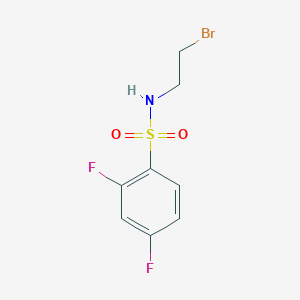

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and two fluorine atoms attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides, thiols, and ethers.

Oxidation: Products include sulfonic acids and other oxidized derivatives.

Reduction: Products include primary amines and other reduced forms of the compound.

Scientific Research Applications

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate biological pathways and mechanisms.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development. Its ability to modify biological molecules makes it a candidate for designing new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide involves its interaction with biological molecules. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The sulfonamide group can interact with active sites of enzymes, affecting their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor or modifier of biological targets.

Comparison with Similar Compounds

Similar Compounds

- N-(2-Bromoethyl)phthalimide

- N-(2-Bromoethyl)-4-fluorobenzenesulfonamide

- N-(2-Bromoethyl)-2,4-dichlorobenzenesulfonamide

Uniqueness

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of two fluorine atoms on the benzene ring. This structural feature enhances its reactivity and stability compared to similar compounds with different substituents. The fluorine atoms also influence the compound’s electronic properties, making it more effective in certain chemical and biological applications.

Biological Activity

N-(2-Bromoethyl)-2,4-difluorobenzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a difluorobenzene ring with a bromoethyl substituent. The general structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

The primary mechanism of action for this compound involves inhibition of specific enzymes related to inflammatory processes. Research indicates that compounds in this class can modulate prostaglandin metabolism, particularly targeting microsomal prostaglandin E synthase-1 (mPGES-1) which is crucial in the synthesis of pro-inflammatory prostaglandins like PGE2 .

Key Points:

- Target Enzyme : mPGES-1

- Effect : Reduces PGE2 production, thereby decreasing inflammation and associated pain responses.

Anti-Inflammatory Effects

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In animal models, the inhibition of mPGES-1 led to reduced levels of inflammatory markers and improved outcomes in conditions characterized by excessive inflammation .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. By inhibiting PGE2 synthesis, it may impede tumor growth and metastasis. For instance, genetic studies have shown that the deletion of mPGES-1 correlates with reduced tumorigenesis in mouse models . This indicates a potential role for this compound in cancer therapy.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the effectiveness of this compound:

| Study | Findings | Implications |

|---|---|---|

| Kojima et al. (2008) | Demonstrated reduced inflammation in animal models through mPGES-1 inhibition. | Suggests potential for treating inflammatory diseases. |

| Nakanishi et al. (2008) | Showed that mPGES-1 knockout mice had lower rates of intestinal tumorigenesis. | Supports anticancer applications of mPGES-1 inhibitors. |

| Wang et al. (2006) | Found that inhibition of PGE2 synthesis led to reduced macrophage-derived foam cells in vascular tissues. | Indicates cardiovascular benefits alongside anti-inflammatory effects. |

Properties

Molecular Formula |

C8H8BrF2NO2S |

|---|---|

Molecular Weight |

300.12 g/mol |

IUPAC Name |

N-(2-bromoethyl)-2,4-difluorobenzenesulfonamide |

InChI |

InChI=1S/C8H8BrF2NO2S/c9-3-4-12-15(13,14)8-2-1-6(10)5-7(8)11/h1-2,5,12H,3-4H2 |

InChI Key |

WTGYPBGSINVZPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.